2-Acetamido-4-nitrobenzoic acid
Overview
Description
2-Acetamido-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
Studies have demonstrated the use of 2-Acetamido-4-nitrobenzoic acid in chemical synthesis, particularly in the formation of various derivatives. For instance, Yamamoto et al. (1965) explored the preparation of N-acyl derivatives, highlighting the chemical's versatility in synthesizing different compounds (Yamamoto, Miyashita, & Tsukamoto, 1965).
Solvent Effect Study
The behavior of this compound in different solvents has been investigated, providing insights into its chemical properties. Niazi and Ali (1990) studied the dissociation of nitrobenzoic acids in acetonitrile-water mixtures, revealing how solvent composition impacts its dissociation and conductivity (Niazi & Ali, 1990).
Synthesis of Colorimetric and Fluorescent Probes
The compound is also used in the synthesis of colorimetric and fluorescent probes. For example, Corrie and Craik (1994) discussed the synthesis of isomeric acetamido acids for creating acetamidorhodamines, which are important in developing fluorescent probes (Corrie & Craik, 1994).
Investigating Antibody-Catalyzed Reactions
Lewis et al. (1991) utilized derivatives of 2-acetamido-1,5-napthalenedisulfonate, which shares a similar functional group with this compound, to study antibody-catalyzed reactions. This research offers insights into solvent effects in enzyme-catalyzed reactions and aids in developing antibody catalysts (Lewis, Kramer, Robinson, & Hilvert, 1991).
Analysis of Solute Transfer and Solubility
Hart et al. (2015) explored solute transfer into 2-ethoxyethanol from water and the gas phase, which includes the study of various nitrobenzoic acids. Their findings provide crucial information on the solubility behavior and interactions of such compounds (Hart et al., 2015).
Exploring Molecular Salts and Cocrystals
The study of molecular salts and cocrystals of this compound, as investigated by Oruganti et al. (2017), helps understand the crystal engineering aspects of such compounds, which is crucial for pharmaceutical and material science applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Mechanism of Action
Target of Action
It has been suggested that this compound and its derivatives could potentially serve as antiviral agents . The specific targets within the viral life cycle, however, remain to be identified.
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Given its potential antiviral properties , it might interfere with the viral replication or protein synthesis pathways
Pharmacokinetics
A study has conducted an admet analysis utilizing swissadme to examine the compound’s performance within a living organism and compute its physicochemical characteristics . The results of this analysis could provide insights into the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Given its potential antiviral properties , it might inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load.
Properties
IUPAC Name |
2-acetamido-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYHLMVCNPUEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061346 | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-97-3 | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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